

Commercial Availability and Technical Guide for (R)-Benpyrine

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Compound of Interest

Compound Name: (R)-Benpyrine

Cat. No.: B7650179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical properties, and experimental use of **(R)-Benpyrine**. The information is intended to support research and development activities in the fields of inflammation, immunology, and drug discovery.

Introduction to Benpyrine and its Enantiomers

Benpyrine is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α), a key cytokine implicated in a wide range of inflammatory and autoimmune diseases.[1][2] It exerts its therapeutic effects by directly binding to TNF- α and blocking its interaction with its receptor, TNFR1.[2][3] The initial discovery and development of Benpyrine identified that the biological activity resides primarily in the (S)-enantiomer, while the (R)-enantiomer, **(R)-Benpyrine**, serves as a valuable experimental control.[4]

Commercial Availability and Suppliers

(R)-Benpyrine, its racemate (rac-Benpyrine), and the active (S)-enantiomer are available as research chemicals from various specialized suppliers. These compounds are intended for laboratory research use only and are not for human or veterinary use.

Table 1: Commercial Suppliers of Benpyrine Forms

Supplier	Product Name(s)	CAS Number	Purity	Notes
MedchemExpress	(R)-Benpyrine	2637243-08-2	99.17%	Available as a solid or in DMSO solution.
Benpyrine ((S)-enantiomer)	2550398-89-3	99.26%		
(Rac)-Benpyrine	1333714-43-4	Not specified		
Cayman Chemical	rac-Benpyrine	1333714-43-4	≥98%	
Selleck Chemicals	Benpyrine racemate	1333714-43-4	99.49%	

Technical Data

The following tables summarize the available quantitative data for Benpyrine and its forms. It is important to note that detailed physicochemical data for **(R)-Benpyrine** is limited in publicly available resources, as research has primarily focused on the active (S)-enantiomer and the racemate.

Table 2: Physicochemical Properties

Property	(R)-Benpyrine	rac-Benpyrine	Benpyrine ((S)-enantiomer)
Molecular Formula	C ₁₆ H ₁₆ N ₆ O	C ₁₆ H ₁₆ N ₆ O	C ₁₆ H ₁₆ N ₆ O
Molecular Weight	308.34 g/mol	308.34 g/mol	308.34 g/mol
Appearance	Solid	Solid	Solid
Solubility	DMSO	DMF: 1 mg/mL; DMSO: 31 mg/mL	DMSO
Storage	Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)	-20°C	Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (2 years), -20°C (1 year)

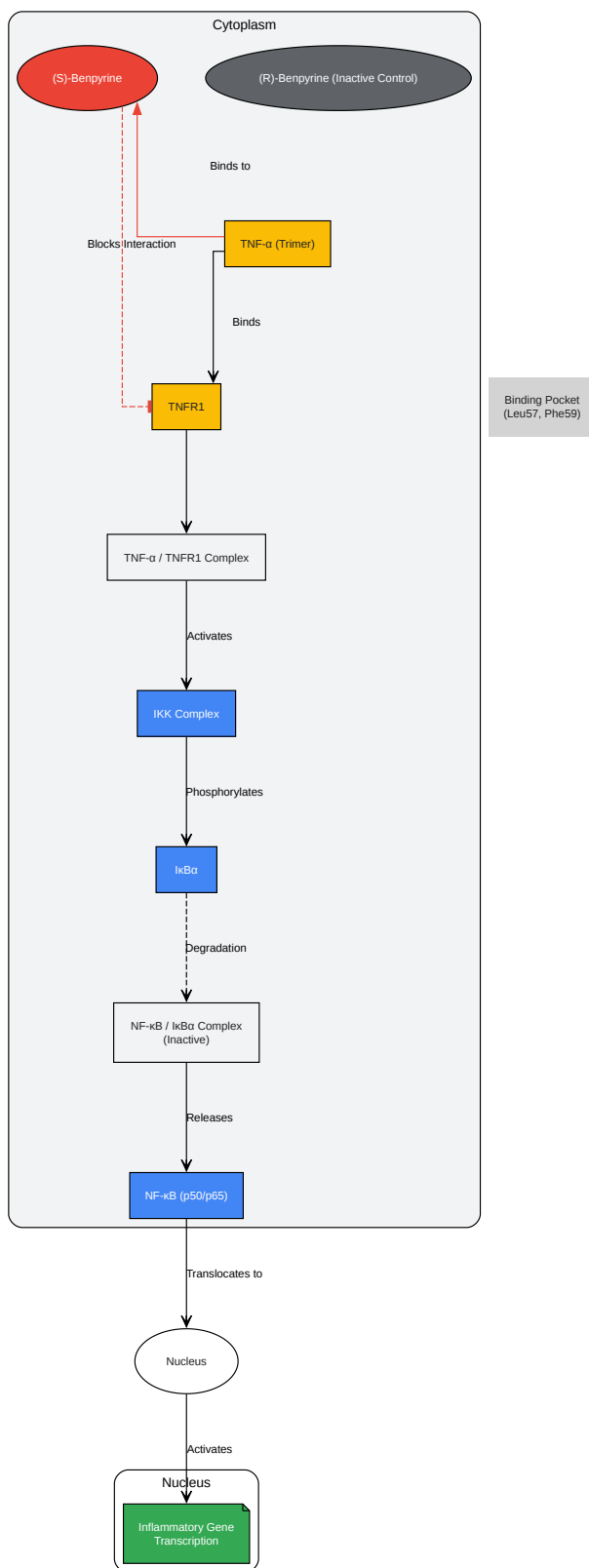
Table 3: Biological Activity

Parameter	Value	Compound Form	Reference
IC ₅₀ (TNF- α /TNFR1 interaction)	0.109 μ M	Benpyrine (racemate/(S)-enantiomer)	
K _D (binding to TNF- α)	82.1 μ M	Benpyrine (racemate/(S)-enantiomer)	

Mechanism of Action and Signaling Pathway

Benpyrine directly targets TNF- α , a homotrimeric cytokine. The binding of Benpyrine to TNF- α induces a conformational change that prevents its interaction with the TNF receptor 1 (TNFR1). This blockade of the TNF- α /TNFR1 signaling axis inhibits the downstream activation of the NF- κ B pathway, a critical mediator of inflammatory responses. The (S)-enantiomer is responsible for this inhibitory activity, while **(R)-Benpyrine** is used as a negative control in experiments to demonstrate the stereospecificity of this interaction.

Molecular docking and site-directed mutagenesis studies have identified Leu57 and Phe59 as key amino acid residues within the TNF- α protein that are crucial for the binding of Benpyrine.



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Figure 1: TNF- α signaling pathway and the inhibitory action of (S)-Benpyrine.

Experimental Protocols

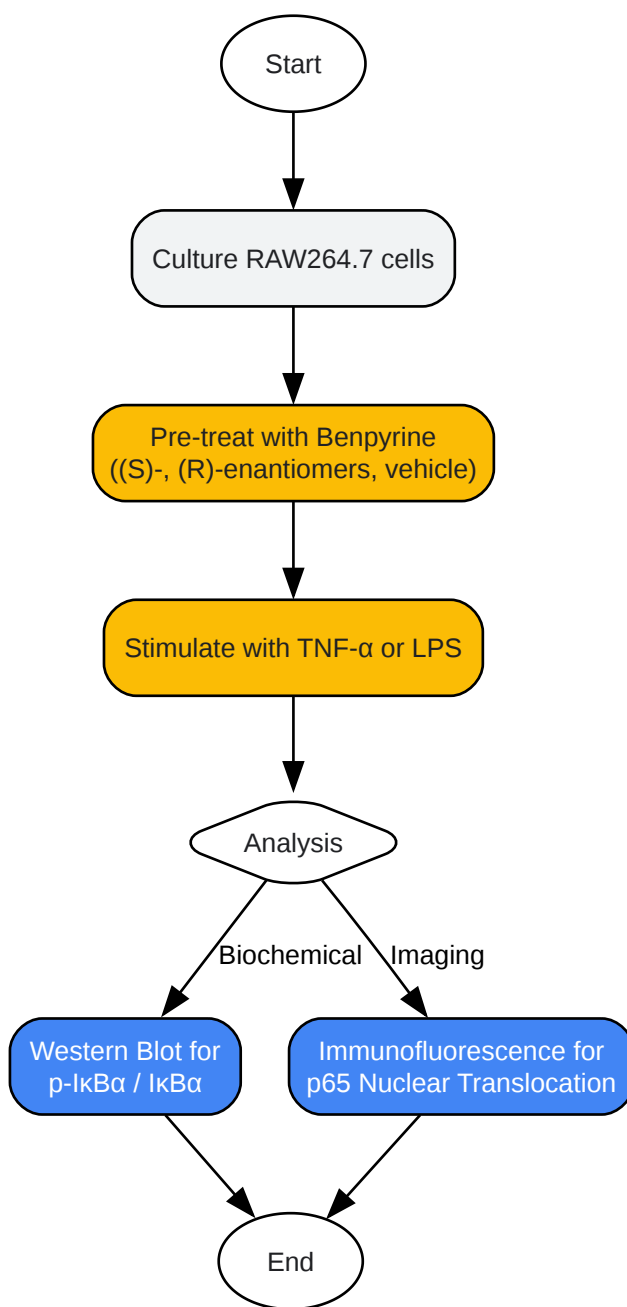
The following are generalized protocols based on the published literature for the use of Benpyrine. Researchers should optimize these protocols for their specific experimental conditions. **(R)-Benpyrine** would be used as a negative control in parallel with (S)-Benpyrine or rac-Benpyrine in these assays.

In Vitro: Inhibition of NF- κ B Activation in RAW264.7 Macrophages

This protocol describes the assessment of Benpyrine's ability to inhibit TNF- α -induced NF- κ B activation.

- Cell Culture: Culture RAW264.7 macrophages in appropriate media and conditions until they reach the desired confluence.
- Pre-treatment: Treat the cells with varying concentrations of (S)-Benpyrine, **(R)-Benpyrine** (as a control), or vehicle (e.g., DMSO) for 14 hours. Typical concentrations for the active compound range from 5 to 20 μ M.
- Stimulation: Stimulate the cells with recombinant TNF- α (e.g., 10 ng/mL) or LPS (e.g., 1 μ g/mL) for a short period (e.g., 30 minutes to 2 hours) to induce NF- κ B activation.
- Analysis of I κ B α Phosphorylation (Western Blot):
 - Lyse the cells and collect protein extracts.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - Probe the membrane with primary antibodies against phospho-I κ B α and total I κ B α .
 - Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in the ratio of phospho-I κ B α to total I κ B α indicates inhibition of NF- κ B activation.

- Analysis of NF- κ B p65 Nuclear Translocation (Immunofluorescence):
 - Fix and permeabilize the cells.
 - Incubate with a primary antibody against the p65 subunit of NF- κ B.
 - Use a fluorescently labeled secondary antibody for detection.
 - Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in the nuclear localization of p65 in Benpyrine-treated cells compared to stimulated controls indicates inhibition.



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Figure 2: In vitro experimental workflow for assessing NF-κB inhibition.

In Vivo: Murine Model of Collagen-Induced Arthritis

This protocol provides a general outline for evaluating the efficacy of Benpyrine in a mouse model of rheumatoid arthritis.

- **Animal Model:** Induce arthritis in a suitable mouse strain (e.g., DBA/1) by immunization with type II collagen.
- **Treatment:** Once arthritis is established, administer Benpyrine or vehicle daily by oral gavage. Dosages for the active compound typically range from 25 to 50 mg/kg.
- **Monitoring:** Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and clinical score.
- **Endpoint Analysis:** At the end of the study, collect blood and tissues for further analysis.
 - **Cytokine Levels:** Measure the levels of pro-inflammatory (e.g., IL-6, IL-1 β) and anti-inflammatory (e.g., IL-10) cytokines in the serum using ELISA.
 - **Histopathology:** Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

(R)-Benpyrine is a commercially available research tool that serves as an essential negative control for studying the biological effects of the potent TNF- α inhibitor, (S)-Benpyrine. This guide provides researchers with the necessary information on its procurement, technical properties, and its role in experimental protocols designed to investigate the TNF- α signaling pathway. The detailed understanding of Benpyrine's mechanism of action, including the identification of key binding residues, offers a solid foundation for further research into novel anti-inflammatory therapies.

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